6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
Description
Properties
CAS No. |
61982-62-5 |
|---|---|
Molecular Formula |
C13H7Br2N3O2 |
Molecular Weight |
397.02 g/mol |
IUPAC Name |
6,8-dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7Br2N3O2/c14-9-5-11(15)13-16-12(7-17(13)6-9)8-1-3-10(4-2-8)18(19)20/h1-7H |
InChI Key |
DDVBTHLHYURRQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination and nitration reactions. One common method involves the use of 2-aminopyridine, 4-nitrobenzaldehyde, and bromine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 6,8-Diamino-2-(4-nitrophenyl)imidazo[1,2-a]pyridine.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Cyclization: Fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity:
Research indicates that 6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine exhibits notable antimicrobial properties. Its structure allows for significant interactions with biological targets such as enzymes and receptors, enhancing its binding affinity. This binding may inhibit specific enzymes involved in various infectious diseases, making it a promising candidate for drug development against bacterial and fungal infections.
2. Antiviral Properties:
The compound has also been studied for its antiviral potential. The presence of bromine and nitro groups enhances its activity against certain viral pathogens, suggesting that it could be developed into antiviral agents aimed at treating viral infections.
3. Cancer Research:
Due to its ability to interact with cellular targets, this compound is being explored as a lead candidate in cancer therapeutics. Its unique structural features may allow it to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that can be optimized using green chemistry principles. Continuous flow reactors may be employed to enhance efficiency while minimizing environmental impact during the synthesis process.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against various bacterial strains. The results indicated that the compound's structural features contributed to its enhanced activity compared to other imidazo derivatives.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies showed that this compound effectively inhibited the proliferation of specific cancer cell lines. The mechanism was linked to its ability to interfere with cell cycle progression through targeted enzyme inhibition.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and nitro groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of essential biochemical pathways.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares structural features and electronic effects of 6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine with analogous compounds:
Key Observations :
- Bromine and nitro groups in the target compound create a highly electron-deficient aromatic system, which may enhance interactions with electron-rich enzyme pockets (e.g., kinases or cholinesterases) .
- Methyl groups in 8-(4-fluorophenyl)-2,6-dimethylimidazo[1,2-a]pyridine contrast with the target’s nitro group, highlighting how substituent choice balances electron density and steric effects.
Anticholinesterase Activity
- Target Compound : Predicted to inhibit acetylcholinesterase (AChE) due to its nitro group’s ability to interact with the peripheral anionic site (PAS), similar to biphenyl-substituted derivatives . However, bromine’s bulkiness may reduce binding affinity compared to smaller substituents.
- Compound 2h (): Exhibits IC₅₀ = 79 µM for AChE, attributed to its biphenyl side chain and methyl group at R4 . The target’s nitro group may substitute for the biphenyl’s π-π interactions but lacks the methyl’s electron-donating effects.
- Phenyl-Substituted Derivatives : Generally show weak AChE inhibition (IC₅₀ > 2000 µM) unless paired with bulky or electron-withdrawing groups .
Kinase Inhibition (c-Met)
- Fluorine or chlorine at position 8 in imidazo[1,2-a]pyridines mimics the electron deficiency of imidazo[1,2-a]pyrimidines, enhancing c-Met inhibition . The target’s bromine may similarly stabilize ligand-receptor interactions but could introduce steric hindrance.
Physicochemical Properties
| Property | This compound | 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine | 8-(4-Fluorophenyl)-2,6-dimethylimidazo[1,2-a]pyridine |
|---|---|---|---|
| LogP (Predicted) | ~3.5 | ~2.8 | ~2.2 |
| Solubility | Low (non-polar solvents) | Moderate (DMSO) | High (aqueous buffers) |
| Fluorescence | Likely quenched (NO₂) | Quenched (NO₂) | Active (F, CH₃) |
Notes:
Biological Activity
6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. With the molecular formula C13H7Br2N3O2 and a molecular weight of 397.02 g/mol, this compound features a unique arrangement of bromine atoms and a nitro group attached to a phenyl ring, which significantly influences its reactivity and interactions with biological targets.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H7Br2N3O2 |
| Molecular Weight | 397.02 g/mol |
| CAS Number | 61982-62-5 |
| LogP | 4.9577 |
| Polar Surface Area (PSA) | 63.12 Ų |
This structural composition contributes to its biological activity, particularly in the context of medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Its structural features facilitate significant interactions with enzymes and receptors involved in microbial growth and proliferation. The presence of bromine and nitro groups enhances its binding affinity to biological targets, potentially leading to the inhibition of key enzymes necessary for pathogen survival.
Antiviral Activity
In addition to antimicrobial effects, this compound has been investigated for its antiviral properties. Studies suggest that it may inhibit specific viral enzymes, thus disrupting the viral life cycle and providing a potential therapeutic avenue for treating viral infections.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound can form covalent bonds with active sites on enzymes, leading to their inhibition. This is particularly relevant in the context of enzymes involved in metabolic pathways critical for both microbial and cancer cell survival.
- Binding Affinity : The unique arrangement of functional groups enhances its ability to bind effectively to target sites within cells, disrupting normal cellular functions .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that derivatives of imidazo[1,2-a]pyridine displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .
- Antiviral Activity : Another investigation focused on the antiviral potential of similar compounds against specific viral targets, showing promising results in vitro that warrant further exploration in vivo .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | C13H8BrN3O2 | Contains only one bromine atom |
| 6,8-Dichloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | C13H7Cl2N3O2 | Contains chlorine instead of bromine |
| 6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | C14H10N3O2 | Substituted with a methyl group |
These comparisons illustrate how variations in substitution patterns can influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
